

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-(Trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B157229

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **(2-(Trifluoromethyl)pyridin-3-yl)methanol** (CAS No: 131747-57-4). This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This document summarizes available quantitative data, outlines a probable synthetic route with a detailed experimental protocol, and discusses potential biological activities based on related structures.

Physicochemical Properties

(2-(Trifluoromethyl)pyridin-3-yl)methanol is an organic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 3-position^{[1][2]}. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the hydroxymethyl group provides a handle for further chemical modifications^[1].

Table 1: Physicochemical Properties of **(2-(Trifluoromethyl)pyridin-3-yl)methanol**

Property	Value	Source
CAS Number	131747-57-4	[1] [3]
Molecular Formula	C ₇ H ₆ F ₃ NO	[1]
Molecular Weight	177.13 g/mol	[1]
Appearance	Colorless liquid or solid	[2]
Boiling Point	209 °C	[1]
Density	1.362 g/cm ³	[1]
Flash Point	80 °C	[1]
Melting Point	Moderate to high (predicted)	[4]
Solubility	Soluble in polar organic solvents	[4]
pKa	13.16 ± 0.10 (Predicted for an isomer)	[5]
logP	0.9 (Predicted for an isomer)	[6]

Synthesis and Purification

The synthesis of **(2-(Trifluoromethyl)pyridin-3-yl)methanol** can be achieved through the reduction of its corresponding carboxylic acid, 2-(trifluoromethyl)nicotinic acid. This is a common and direct method for preparing pyridinemethanol derivatives[\[1\]](#).

Experimental Protocol: Synthesis via Reduction of 2-(Trifluoromethyl)nicotinic Acid

This protocol describes a likely two-step process starting from the commercially available 2-(trifluoromethyl)nicotinic acid.

Step 1: Esterification of 2-(Trifluoromethyl)nicotinic Acid

A common method to facilitate the reduction of a carboxylic acid is to first convert it to its ester.

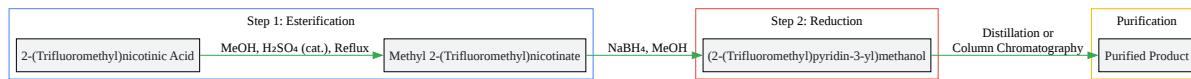
- Materials: 2-(Trifluoromethyl)nicotinic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
- Procedure:
 - In a round-bottom flask, dissolve 2-(trifluoromethyl)nicotinic acid (1 equivalent) in an excess of anhydrous methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
 - Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl 2-(trifluoromethyl)nicotinate with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Reduction of Methyl 2-(Trifluoromethyl)nicotinate

The resulting ester is then reduced to the desired alcohol.

- Materials: Methyl 2-(trifluoromethyl)nicotinate, Sodium borohydride (NaBH_4), Methanol.
- Procedure:
 - Dissolve the crude methyl 2-(trifluoromethyl)nicotinate in methanol in a round-bottom flask.
 - Cool the solution in an ice bath and slowly add sodium borohydride (an excess, typically 2-4 equivalents) in portions.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

- Once the reaction is complete, carefully quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **(2-(Trifluoromethyl)pyridin-3-yl)methanol**.


Purification

Purification of the crude product can be achieved by distillation or column chromatography[1]. A general method for purifying pyridine derivatives involves reacting the crude product with an alkali metal compound followed by distillation to remove impurities[7].

- Procedure (Distillation):

- To the crude **(2-(Trifluoromethyl)pyridin-3-yl)methanol**, add a small amount of an alkali metal compound (e.g., sodium hydroxide).
- Perform distillation under reduced pressure to obtain the purified product.

Alternatively, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed for high-purity samples.

[Click to download full resolution via product page](#)

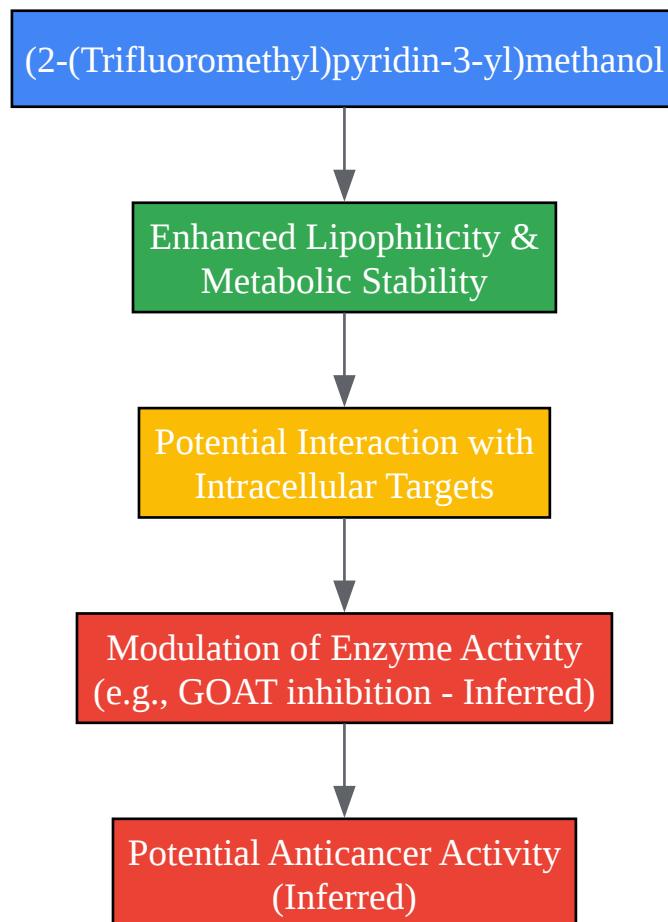
Synthesis workflow for **(2-(Trifluoromethyl)pyridin-3-yl)methanol**.

Analytical Characterization

A combination of spectroscopic methods is essential for the structural elucidation and confirmation of **(2-(Trifluoromethyl)pyridin-3-yl)methanol**.

Table 2: Key Analytical Methods for Characterization

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
¹³ C NMR	Resonances for the carbon atoms of the pyridine ring, the hydroxymethyl group, and the quartet signal characteristic of the trifluoromethyl group.
¹⁹ F NMR	A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry	The molecular ion peak corresponding to the exact mass of the compound.


Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and involvement in signaling pathways of **(2-(Trifluoromethyl)pyridin-3-yl)methanol** is limited in the public domain. However, based on the known bioactivity of structurally similar compounds, some potential applications can be inferred.

A related compound, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, has been investigated for its anticancer properties. It has shown potential as an inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme implicated in obesity-related cancers[8]. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can facilitate cell membrane penetration and interaction with intracellular targets[8].

Structure-Activity Relationship (SAR) studies on various trifluoromethyl-substituted pyridines have shown that the position and nature of substituents on the pyridine ring can significantly

influence biological activity[2][6]. The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve their metabolic stability and binding affinity[8].

[Click to download full resolution via product page](#)

Inferred biological activity based on structural analogs.

Conclusion

(2-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its physicochemical properties are influenced by the presence of both the electron-withdrawing trifluoromethyl group and the reactive hydroxymethyl group. While detailed biological data for this specific molecule is not yet widely available, the known activities of related compounds suggest that it is a promising candidate for further investigation in various therapeutic areas, particularly in cancer research. The synthetic route via reduction of

the corresponding nicotinic acid provides a viable pathway for its preparation, enabling further exploration of its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-(Trifluoromethyl)pyridin-3-yl)methanol | 131747-57-4 [sigmaaldrich.cn]
- 4. CAS 131747-57-4: 2-(Trifluoromethyl)-3-pyridinemethanol [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 8. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157229#physicochemical-properties-of-2-trifluoromethyl-pyridin-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com